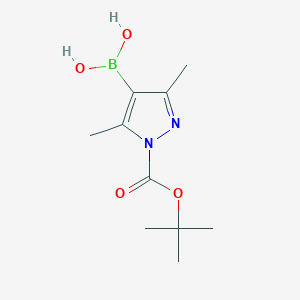

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

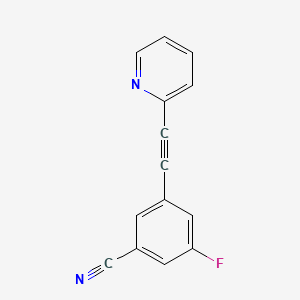

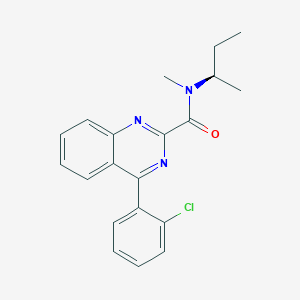

“(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boronic acid functional group (B(OH)2). They are known for their diverse range of applications from being used in the synthesis of complex organic molecules to potential therapeutic agents .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves transition-metal-catalyzed reactions . For instance, the tert-butoxycarbonyl (Boc) group can be used for nitrogen-containing heterocycles such as pyrroles, indoles, azaindoles, and pyrazoles where the N-Boc-protected pyrroles and indole are selectively borylated into the 3 position .

Molecular Structure Analysis

The molecular formula of “(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid” is C8H13BN2O4 . The exact mass is 212.096832 .

Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions . They can also participate in copper-catalyzed trifluoromethylation and palladium-catalyzed benzylation .

Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 374.1±52.0 °C at 760 mmHg, and a melting point of 157-161°C . It is a solid substance .

Scientific Research Applications

Application in Organic Chemistry

Boronic acids and their derivatives are widely used in organic chemistry . They are involved in various reactions such as Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .

Application in Medicinal Chemistry

Boronic acids have been gaining interest in medicinal chemistry . They have been reported to have various biological activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Application in Synthesis of Marine Natural Product Pentabromopseudilin

Boronic acids and their derivatives have been used as starting materials for the synthesis of marine natural product pentabromopseudilin . However, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source.

Application in Dipeptide Synthesis

tert-Butyloxycarbonyl-protected amino acid ionic liquids, which can be derived from commercially available tert-butyloxycarbonyl-protected amino acids like “(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid”, have been used in dipeptide synthesis . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application in Preparation of Enzymatic Inhibitors and Receptor Ligands

Boronic acids and their derivatives have been used in the preparation of several enzymatic inhibitors and receptor ligands . However, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source.

Application in Synthesis of Hydroxyquinones

Boronic acids and their derivatives have been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . However, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source.

Safety And Hazards

Future Directions

Boronic acids, including “(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid”, have potential applications in various fields. In medicinal chemistry, they are being explored for their potential as therapeutic agents . In organic synthesis, they are valuable tools for constructing complex organic molecules .

properties

CAS RN |

947533-31-5 |

|---|---|

Product Name |

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid |

Molecular Formula |

C8H13BN2O4 |

Molecular Weight |

212.012 |

IUPAC Name |

[3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C10H17BN2O4/c1-6-8(11(15)16)7(2)13(12-6)9(14)17-10(3,4)5/h15-16H,1-5H3 |

InChI Key |

IUEPVMMFUSDDBJ-UHFFFAOYSA-N |

SMILES |

B(C1=C(N(N=C1C)C(=O)OC(C)(C)C)C)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B1147638.png)

![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)

![(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1147653.png)